N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Kinase Inhibition SYK Enzymatic Assay

Researchers face kinase selectivity uncertainty when sourcing SYK/FLT3 inhibitors. TAK-659 (CAS 690245-07-9) is an orally bioavailable, reversible dual SYK/FLT3 inhibitor (IC50: 3.2 nM SYK, 4.6 nM FLT3) with >50-fold selectivity over 290 kinases. • 96% tumor growth inhibition in FLT3-ITD MV-4-11 xenografts; complete abrogation of splenomegaly in EBV-LMP2A/MYC lymphoma models. • Selective tumor cell killing without non-tumor cytotoxicity-validated in immune-oncology combinations with nivolumab and ibrutinib. • In stock; analytical documentation provided with every shipment.

Molecular Formula C21H27N3O3S
Molecular Weight 401.53
CAS No. 690245-07-9
Cat. No. B2371646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
CAS690245-07-9
Molecular FormulaC21H27N3O3S
Molecular Weight401.53
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
InChIKeyJKARZBSRTALURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 Dual SYK/FLT3 Inhibitor Overview


N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, designated as TAK-659 (mivavotinib), is an orally bioavailable, reversible small-molecule inhibitor [1]. It is characterized by its potent and selective dual targeting of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), distinguishing it from single-target kinase inhibitors [2]. The compound has been investigated in Phase I/II clinical trials for various hematological malignancies and advanced solid tumors, highlighting its translational research relevance [1][3].

Pathway Target
Dual SYK/FLT3 inhibition study fit
Kinase Selectivity
Kinase selectivity research workflow
Research Format
Oral bioavailable tool compound for in vivo studies

TAK-659 Substitution Risk Analysis


Substituting TAK-659 with another SYK inhibitor like fostamatinib or entospletinib would introduce substantial scientific and procurement risk due to fundamental differences in kinase selectivity, potency, and functional activity. Unlike pure SYK inhibitors, TAK-659 possesses potent, equipotent activity against FLT3, a clinically validated driver in acute myeloid leukemia (AML) [1]. Data show its antiproliferative effects are specifically enhanced in FLT3-mutated patient samples, a response pattern not observed with FLT3-inactive SYK inhibitors [2]. Furthermore, its >50-fold selectivity window over 290 kinases is a distinct feature of this chemical series, meaning a generic swap could lead to unpredictable off-target effects and failed experimental replication [1].

Pure SYK Inhibitors May not address FLT3-driven pathway response in AML research models, limiting experimental replication of dual-target pharmacology.
Selective FLT3 Inhibitors May not cover SYK-mediated bypass signaling that contributes to resistance context in FLT3-mutant research models.
Multi-Targeted FLT3 Inhibitors Broader kinase inhibition profile may shift selectivity context and affect model-endpoint interpretation.

TAK-659 Head-to-Head Differentiation


Superior SYK Inhibition Potency vs. Fostamatinib

TAK-659 demonstrates significantly higher intrinsic potency against its primary target, SYK, compared to the clinically established inhibitor fostamatinib. While both are ATP-competitive inhibitors, TAK-659 achieves a 3.2 nM IC50, which is approximately 12.8-fold more potent than fostamatinib's reported IC50 of 41 nM for SYK . This difference is critical for achieving target engagement at lower systemic exposures.

SYK Inhibition
Head-to-head
TAK-659 3.2 nM vs Fostamatinib 41 nM
Reported SYK engagement at lower exposure context
Recombinant kinase assay; ~12.8-fold difference
Kinase Inhibition SYK Enzymatic Assay Potency

FLT3 Co-Targeting vs. Entospletinib

TAK-659 is characterized by its equipotent dual inhibition of SYK and FLT3 (IC50 of 3.2 nM and 4.6 nM, respectively) . This contrasts with selective SYK inhibitors such as entospletinib (GS-9973), which is highly selective for SYK with an IC50 of 7.7 nM but does not inhibit FLT3 at comparable concentrations . This dual pharmacology is a major molecular differentiator for applications in FLT3-driven malignancies.

FLT3 Co-Targeting
Cross-study
SYK 3.2 nM / FLT3 4.6 nM vs Entospletinib NA
Dual-pathway study fit for FLT3-driven research
FLT3 mutational context review required
Dual Inhibition FLT3 SYK Acute Myeloid Leukemia

FLT3-Mutation-Dependent AML Activity

In a direct comparison using primary AML patient samples, TAK-659 and fostamatinib were the only two SYK inhibitors tested whose antiproliferative effects were significantly higher in samples from patients with FLT3 mutations compared to non-mutated patients [1]. This mutation-specific sensitivity highlights TAK-659's unique value proposition for biomarker-driven studies, a property not shared by all drugs in the class.

Mutation-Stratified Response
Head-to-head
Enhanced antiproliferative effect in FLT3-mutated primary AML samples
Supports mutation-stratified endpoint interpretation
Primary patient sample assay; p-value reported
FLT3 Mutation Personalized Medicine AML Antiproliferative

FLT3-ITD Xenograft Tumor Inhibition

TAK-659 demonstrates high in vivo efficacy in an aggressive FLT3 internal tandem duplication (ITD) mutant xenograft model (MV-4-11), achieving 96% tumor growth inhibition (TGI) with daily oral dosing at 60 mg/kg [1]. In contrast, the selective SYK inhibitor entospletinib showed limited single-agent activity in similar FLT3-driven models, with TGI generally below 50% [2]. This data provides a strong quantitative basis for selecting TAK-659 for in vivo studies focused on FLT3-dependent tumors.

In Vivo TGI
Cross-study
96% TGI
Reported model-response endpoint context
MV-4-11 xenograft; 60 mg/kg oral dosing
Xenograft Model Tumor Growth Inhibition FLT3-ITD In Vivo Efficacy

Tumor-Selective Killing vs. Broad-Spectrum Inhibitors

A key differentiator for TAK-659 is its ability to induce apoptosis in tumor cells while sparing non-tumor cells, a property demonstrated in a murine EBV-associated lymphoma model where TAK-659 treatment killed tumor cells but not host splenocytes [1]. In contrast, multi-targeted FLT3 inhibitors like midostaurin exhibit broader cytotoxicity profiles that are known to affect normal hematopoietic cells, contributing to dose-limiting myelosuppression [2]. This selectivity profile is a critical factor for in vivo experimental design.

Cell Selectivity
Class-level
Tumor cell apoptosis observed; host splenocytes spared in lymphoma model
Differential cell-model response context
EBV-lymphoma model; requires independent validation
Therapeutic Window Cytotoxicity Non-Tumor Cells Safety Pharmacology

TAK-659 Application Scenarios


FLT3-ITD Positive AML Translational Research

TAK-659 is the inhibitor of choice for preclinical models of FLT3-ITD acute myeloid leukemia, where its dual SYK/FLT3 pharmacology is essential. Evidence shows its antiproliferative effects are significantly higher in FLT3-mutated primary patient cells [REFS-3-1], and it achieves 96% tumor growth inhibition in FLT3-ITD MV-4-11 xenografts [REFS-4-1]. In this context, using a pure SYK inhibitor would not address FLT3 signaling, while a pure FLT3 inhibitor would miss SYK-mediated bypass mechanisms.

Biomarker-Driven Combination Studies in B-Cell Malignancies

The compound's selective killing of malignant B-cells while sparing non-tumor cells [REFS-3-2] makes it a superior tool for immune-oncology combination studies. TAK-659 has been combined with nivolumab (anti-PD-1) and ibrutinib (BTK inhibitor) in clinical trials [REFS-3-3], establishing a translational path for preclinical combination studies where preserving the immune microenvironment is essential.

In Vivo EBV-Associated Lymphoma Research

TAK-659 has demonstrated complete abrogation of splenomegaly and tumor development, as well as prevention of bone marrow metastasis, in an LMP2A/MYC transgenic model of EBV-associated lymphoma [REFS-3-2]. This specific disease model, where SYK is activated by the viral oncoprotein LMP2A, represents a niche but high-value application area where TAK-659's activity is uniquely validated.

Kinase Selectivity Profiling and Off-Target Screening

With its characterized selectivity window of >50-fold for SYK and FLT3 over 290 other kinases [REFS-3-1], TAK-659 serves as a valuable reference compound for kinase selectivity panels. Researchers profiling new SYK or FLT3 chemical leads can use TAK-659 as a dual-activity benchmark, providing a quantitative standard for comparing the selectivity of developmental compounds.

Application
Selection Property
Validation Focus
FLT3-ITD AML model studies
SYK/FLT3 dual-pathway context
Xenograft model endpoint validation
B-cell malignancy combination studies
Immune microenvironment context
Combination model endpoint review
EBV-associated lymphoma models
LMP2A/SYK pathway study context
Splenomegaly endpoint monitoring
Kinase selectivity reference profiling
Dual-activity benchmark context
Kinase panel selectivity review
Quote Request

Request a Quote for N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.